molecular formula C9H9NO2S B3236148 N-(prop-2-yn-1-yl)benzenesulfonamide CAS No. 13630-91-6

N-(prop-2-yn-1-yl)benzenesulfonamide

Cat. No.: B3236148
CAS No.: 13630-91-6
M. Wt: 195.24 g/mol
InChI Key: UBKNDYQTOPYHPO-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)benzenesulfonamide: is an organic compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . It is a sulfonamide derivative characterized by the presence of a propynyl group attached to the nitrogen atom of the sulfonamide moiety. This compound is known for its applications in various chemical reactions and its potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-yn-1-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with propargylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(prop-2-yn-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Synthetic Chemistry Applications

Iron-Catalyzed Reactions
Recent studies have demonstrated the use of N-(prop-2-yn-1-yl)benzenesulfonamide in iron-catalyzed reactions. A notable method involves a tandem sulfonylation and cyclization process that produces derivatives of benzothiazines. This method utilizes inexpensive and non-toxic iron(II) sulfate (FeSO₄) as a catalyst, showcasing good functional group tolerance and operational convenience .

Reaction TypeCatalyst UsedProduct Obtained
Tandem Sulfonylation and CyclizationFeSO₄Benzothiazine Derivatives

Synthesis of Benzosultams
Another significant application is in the synthesis of benzosultams, where this compound serves as a precursor. This synthesis route also emphasizes the compound's versatility in producing biologically active sulfur-containing heterocycles, which are important in pharmaceutical chemistry .

Medicinal Chemistry Applications

Biological Activity
this compound has been investigated for its potential biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its derivatives have been noted for their antibacterial and antifungal properties, which are crucial in developing new therapeutic agents .

Case Studies

Case Study: Synthesis and Characterization
A study conducted by Khan et al. focused on the synthesis of N-cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide, which is structurally related to this compound. The research highlighted the compound's role as a precursor for biologically active compounds, demonstrating its importance in synthetic pathways leading to pharmacologically relevant substances .

Case Study: Reaction Efficiency
In another investigation, the efficiency of synthesizing 2-nitro-N-(prop-2-yn-1-yl)benzenesulfonamide was reported with an impressive yield of 84%. This study illustrates the compound's potential in high-yield synthetic applications, further supporting its utility in research settings.

Comparison with Similar Compounds

  • N-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • N-phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 4-methoxy-N-(prop-2-yn-1-yl)benzenesulfonamide

Comparison: N-(prop-2-yn-1-yl)benzenesulfonamide is unique due to its specific propynyl group, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the propynyl group allows for unique substitution reactions that are not possible with other similar compounds .

Biological Activity

N-(prop-2-yn-1-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs). This article delves into the compound's biological activity, focusing on its mechanisms, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a benzenesulfonamide moiety and a prop-2-yn-1-yl group. Its molecular formula is C₉H₉N₁O₂S, with a molecular weight of approximately 195.24 g/mol. The compound's structural features suggest its potential for interacting with various biological targets, particularly enzymes involved in physiological processes.

The primary biological activity of this compound lies in its ability to selectively inhibit certain isoforms of carbonic anhydrases, specifically isoforms IX and XII. These enzymes play crucial roles in regulating acid-base balance and are implicated in tumor microenvironments. By inhibiting these isoforms, the compound may contribute to the modulation of tumor-associated processes, making it a candidate for cancer therapeutics.

Table 1: Inhibition Potency Against Carbonic Anhydrase Isoforms

Isoform Inhibition Potency (IC50)
CA IXTBD
CA XIITBD

Note: TBD indicates that specific values are currently under investigation.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and efficiency. Alternative synthetic routes may include one-pot reactions that simplify the process. The choice of synthetic pathway can significantly influence the compound's purity and biological activity.

Biological Studies and Findings

Recent studies have highlighted the compound's potential in various biological contexts:

  • Tumor Microenvironment Modulation : Research indicates that this compound could selectively inhibit tumor-associated carbonic anhydrases, which may alter the tumor microenvironment and inhibit tumor growth.
  • Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound to carbonic anhydrases. Modifications to its sulfonamide structure have shown significant impacts on its inhibitory potency and selectivity towards different CA isoforms.
  • Case Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit varying degrees of inhibition against carbonic anhydrases, indicating the importance of structural modifications for enhancing therapeutic efficacy.

Comparative Analysis with Related Compounds

To understand the biological activity better, it's essential to compare this compound with other related sulfonamide compounds.

Table 2: Comparison of Biological Activities

Compound Target Enzyme Inhibition Potency (IC50) Notes
This compoundCA IX & XIITBDSelective inhibitor
4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamideUnknownTBDDecreased heart rate in rat model
2-hydrazinocarbonyl-benzenesulfonamideUnknownTBDEffects on perfusion pressure

Note: Values for inhibition potency are currently being researched.

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

  • Pharmacokinetics : Understanding the pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) will be crucial for evaluating therapeutic potential.
  • In Vivo Studies : Conducting comprehensive in vivo studies to assess the efficacy and safety profile of this compound in animal models will provide insights into its clinical applicability.
  • Structural Optimization : Further structural modifications could enhance selectivity and potency against specific carbonic anhydrase isoforms.

Properties

IUPAC Name

N-prop-2-ynylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h1,3-7,10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKNDYQTOPYHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A benzenesulfonyl chloride derivative of the general formula (2) is reacted with propargylamine to obtain an N-propargylbenzenesulfonamide derivative of the general formula (4). A compound of the general formula (4) is reacted with 2-trifluoromethylbenzoyl halide to synthesize a compound of the general formula (1).
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Synthesis routes and methods II

Procedure details

Benzene sulfonyl chloride (1.16 mL, 9.1 mmol) was added to stirred solution of propargylamine (0.62 mL, 9.1 mmol) and dimethylaminopyridine (22 mg, 0.18 mmol) in pyridine (5 mL) at room temperature. The resulting solution was aged at ambient temperature for approximately 15 h. The reaction mixture was diluted with ethyl acetate and washed successively with 1N HCl and brine. The organic phase was dried (Na2SO4), filtered and concentrated in vacuo to furnish the title compound (i-2), which was used without further purification.
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Synthesis routes and methods III

Procedure details

To 8.6 g. piloty acid dissolved in 50 ml. methanol, propargyl bromine (6.6 g.) was added. 10.8 g. sodium methoxide (25%) was added slowly dropwise. An exothermic reaction resulted, the temperature was maintained at 30° C. The reaction mixture was stirred for approximately 1 hour at room temperature. The solvent was removed in vacuo. There was obtained a yellow solid. This material was treated with ether and the solid filtered off and dried. There was obtained 3.1 g. of the title compound, a low melting solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of N-(prop-2-yn-1-yl)benzenesulfonamide in chemical synthesis?

A1: this compound is a versatile building block in organic synthesis. Its structure, featuring a sulfonamide group and a propargyl group, allows for diverse chemical transformations.

  • Click Chemistry: The propargyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a popular click chemistry reaction. This enables the synthesis of 1,2,3-triazole derivatives with potential biological activities. [, ]
  • Cyclization Reactions: This compound can undergo various cyclization reactions. For instance, it can be used to synthesize benzosultams, a class of heterocycles with diverse biological properties, through iron-catalyzed tandem sulfonylation, C(sp2)-H activation, and cyclization reactions. [] Another example is its use in TBAB-mediated radical 6-endo-trig ortho-cyclization to synthesize 3-bromo-1,2-dihydroquinoline. []

Q2: Are there studies on the biological activities of compounds derived from this compound?

A2: Yes, several studies explore the biological potential of compounds synthesized using this compound as a starting material.

  • Antibacterial Activity: Bis-1,2,3-triazole derivatives synthesized from this compound have shown promising antibacterial activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. []
  • Antioxidant Activity: Some bis-1,2,3-triazole derivatives derived from this compound exhibit good to excellent antioxidant activities, comparable to standard antioxidants like Trolox and ascorbic acid. []
  • Anticancer Activity: Hybrid structures containing sulfonamide and 1,2,3-triazole units, synthesized using this compound, have demonstrated promising anticancer activity against the A549 lung cancer cell line. Notably, some derivatives displayed better cytotoxic effects than the standard drug cisplatin. []
  • Cholinesterase Inhibitory Activity: Compounds combining sulfonamide and 1,2,3-triazole moieties, derived from this compound, showed significant acetylcholinesterase (AChE) inhibitory activity, exceeding the potency of the standard inhibitor Galantamine. []

Q3: Has the crystal structure of this compound or its derivatives been studied?

A3: Yes, researchers have investigated the crystal structures of compounds derived from this compound to understand their molecular interactions and packing arrangements.

  • Hirshfeld Surface Analysis: The crystal structure of (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide has been elucidated, and Hirshfeld surface analysis was employed to examine the intermolecular contacts present within the crystal lattice. This analysis provides valuable insights into the non-covalent interactions influencing the compound's solid-state properties. []

Q4: Are there any computational studies exploring this compound derivatives?

A4: Yes, computational chemistry methods have been employed to study these compounds. In silico molecular docking studies were performed on hybrid constructs incorporating sulfonamide and 1,2,3-triazole units derived from this compound. These studies aimed to understand the binding modes and interactions of these compounds with their biological targets, providing insights into their potential mechanisms of action. [] Additionally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) property prediction was performed, indicating that the compounds possess favorable drug-like characteristics and suggesting their potential as orally bioavailable drugs. []

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